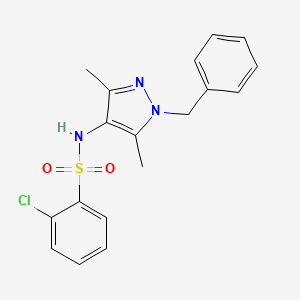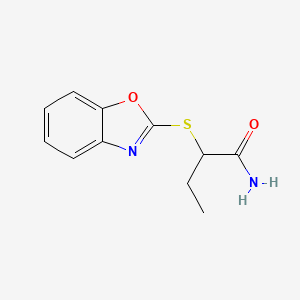![molecular formula C14H7N3O8 B11116608 (6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B11116608.png)
(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID is a complex organic compound with a unique structure characterized by the presence of nitro groups and a benzoisoquinoline core
Preparation Methods
Chemical Reactions Analysis
2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact pathways and targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID can be compared with other similar compounds, such as:
- 2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)PROPANOIC ACID
- 2-(6,7-Dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
These compounds share a similar benzoisoquinoline core but differ in the nature and position of their substituents.
Properties
Molecular Formula |
C14H7N3O8 |
|---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
2-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C14H7N3O8/c18-10(19)5-15-13(20)6-1-3-8(16(22)23)12-9(17(24)25)4-2-7(11(6)12)14(15)21/h1-4H,5H2,(H,18,19) |
InChI Key |
ATGWGQFHPJUXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11116526.png)
![N-(3-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B11116536.png)

![2-[(5-{(E)-[2-(methoxyacetyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11116549.png)
![N-(3,4-Dimethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11116565.png)
![2-(2-Bromo-4-methylanilino)-N'~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide](/img/structure/B11116573.png)
![3-[(4-Carboxyhexanoyl)amino]benzoic acid](/img/structure/B11116580.png)
![2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol](/img/structure/B11116586.png)
![2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide](/img/structure/B11116589.png)

![(2E)-3-(Furan-2-YL)-N-({N'-[(3Z)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11116610.png)


![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11116620.png)
